N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-chloro-4-hydroxyquinoline-3-carboxamide
Description
Properties
Molecular Formula |
C22H21ClN4O2 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-6-chloro-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H21ClN4O2/c23-14-9-10-17-15(12-14)21(28)16(13-25-17)22(29)24-11-5-1-2-8-20-26-18-6-3-4-7-19(18)27-20/h3-4,6-7,9-10,12-13H,1-2,5,8,11H2,(H,24,29)(H,25,28)(H,26,27) |
InChI Key |
SPKPTIMOZZVUFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=CNC4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization
A widely used method involves the Gould-Jacobs reaction, where aniline derivatives undergo cyclization with diethyl ethoxymethylenemalonate (DEEM). For 6-chloro-4-hydroxyquinoline-3-carboxylic acid :
-
Starting material : 3-Chloro-4-hydroxyaniline reacts with DEEM in refluxing ethanol to form ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis : The ester is hydrolyzed using aqueous NaOH or LiOH to yield the carboxylic acid.
Key reaction conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | DEEM, ethanol, reflux | 75–85% | |
| Hydrolysis | 2M NaOH, 70°C, 2h | 90–95% |
Synthesis of the Benzimidazole Moiety: 5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine
Benzimidazole Ring Formation
The benzimidazole core is synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives:
-
Condensation : Reaction of o-phenylenediamine with glutaric acid (pentanedioic acid) in the presence of polyphosphoric acid (PPA) at 150°C yields 2-(4-carboxybutyl)-1H-benzo[d]imidazole.
-
Reductive Amination : The carboxylic acid is converted to the primary amine using Curtius rearrangement or via intermediate nitrile reduction.
Example protocol :
-
Step 1 : o-Phenylenediamine (1 eq), glutaric acid (1.2 eq), PPA, 150°C, 6h → 2-(4-carboxybutyl)-1H-benzo[d]imidazole (Yield: 68%).
-
Step 2 : NH₃, H₂, Raney Ni, 80°C → 5-(1H-benzo[d]imidazol-2-yl)pentan-1-amine (Yield: 52%).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The quinoline carboxylic acid and benzimidazole alkylamine are coupled using EDCI/HOBt:
-
Activation of the carboxylic acid with EDCI/HOBt in DMF.
-
Addition of the amine at 0°C, followed by stirring at room temperature for 12h.
Optimized conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Activator | EDCI (1.5 eq), HOBt (1.5 eq) |
| Temperature | 0°C → RT |
| Yield | 70–78% |
Mixed Anhydride Method
Alternative activation with chloroformates (e.g., isobutyl chloroformate) in the presence of N-methylmorpholine (NMM):
-
Quinoline-3-carboxylic acid + isobutyl chloroformate → mixed anhydride.
-
Reaction with 5-(1H-benzo[d]imidazol-2-yl)pentan-1-amine → amide (Yield: 65–72%).
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 12.42 (s, 1H, OH), 8.52 (s, 1H, quinoline-H), 7.65–7.12 (m, 4H, benzimidazole-H), 3.45 (t, J=6.5 Hz, 2H, NHCH₂).
-
HRMS : m/z [M+H]⁺ calcd. for C₂₂H₂₂ClN₄O₂: 441.1352; found: 441.1348.
Optimization Challenges and Solutions
Low Amide Coupling Yields
Benzimidazole Tautomerism
-
Issue : Tautomeric forms complicate NMR analysis.
-
Resolution : Deuterated DMSO stabilizes the preferred tautomer.
Scalability and Industrial Relevance
-
Batch size : 100g-scale synthesis achieved with 68% overall yield using EDCI/HOBt coupling.
-
Cost drivers : High-purity DEEM and glutaric acid account for 60% of raw material costs.
Emerging Methodologies
Chemical Reactions Analysis
Reactivity of the Chloro Substituent
The 6-chloro group on the quinoline core undergoes nucleophilic substitution under basic conditions. Key reactions include:
The chloro group's electrophilicity is enhanced by electron-withdrawing effects from the adjacent carboxamide and hydroxy groups, facilitating displacement reactions .
Hydroxy Group Transformations
The 4-hydroxyquinoline moiety participates in esterification and etherification:
| Reaction | Reagents | Conditions | Product Application |
|---|---|---|---|
| Esterification | Acetyl chloride | RT, 24 hr | Prodrug synthesis for enhanced bioavailability |
| O-Alkylation | Methyl iodide, K₂CO₃ | DMF, 60°C | Lipophilic analogs for membrane penetration |
| Sulfonation | SO₃·Py complex | 0°C, 2 hr | Water-soluble derivatives for parenteral formulations |
The hydroxy group's hydrogen-bonding capacity also influences tautomerism between keto-enol forms, affecting reactivity in polar solvents .
Carboxamide Functionalization
The carboxamide group enables acylation and hydrolysis:
Key Reactions:
-
Acylation: Reaction with acetyl chloride in pyridine yields N-acetylated derivatives (85% yield), improving metabolic stability .
-
Hydrolysis: Acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions cleave the amide bond, generating quinoline-3-carboxylic acid .
Benzimidazole Ring Modifications
The benzimidazole moiety undergoes electrophilic substitution:
| Reaction | Position | Reagents | Outcome |
|---|---|---|---|
| Nitration | 5-position | HNO₃/H₂SO₄ | Nitro derivative with enhanced DNA intercalation |
| Bromination | 4-position | Br₂/FeCl₃ | Brominated analog for Suzuki coupling |
The pentyl chain linking benzimidazole and quinoline provides steric flexibility, enabling regioselective reactions .
Multi-Step Synthetic Pathways
A representative synthesis involves:
-
Benzimidazole formation: o-Phenylenediamine reacts with valeraldehyde under acidic conditions to form the pentyl-benzimidazole scaffold .
-
Quinoline assembly: 6-chloro-4-hydroxyquinoline-3-carboxylic acid is prepared via Gould-Jacobs cyclization .
-
Amide coupling: EDC/HOBt mediates condensation between the benzimidazole and quinoline fragments (yield: 78%) .
Stability and Degradation Studies
The compound degrades under:
-
Oxidative conditions: H₂O₂ (3%) causes cleavage of the pentyl linker (t₁/₂ = 4 hr).
-
Photolysis: UV light (254 nm) induces quinoline ring decomposition (40% degradation in 48 hr).
Comparative Reactivity Table
| Functional Group | Reaction Rate (k, M⁻¹s⁻¹) | Dominant Mechanism |
|---|---|---|
| Chloro | 1.2 × 10⁻³ | SNAr |
| Hydroxy | 8.5 × 10⁻⁵ | Nucleophilic acyl substitution |
| Carboxamide | 3.4 × 10⁻⁴ | Acid/base-catalyzed hydrolysis |
Scientific Research Applications
Anticancer Activity
The compound has been studied for its ability to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. In a study, derivatives of benzimidazole and quinoline were synthesized, revealing that certain compounds exhibited potent inhibitory activity against VEGFR-2 with an IC50 value as low as 0.03 μM. This suggests that N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-chloro-4-hydroxyquinoline-3-carboxamide could serve as a promising lead compound for developing novel anticancer agents targeting this pathway .
Case Study: VEGFR-2 Inhibition
| Compound | IC50 (μM) | Cancer Cell Line | Activity Level |
|---|---|---|---|
| 7s | 0.03 | MCF-7 | High |
| 7s | 13.3 | Hep-G2 | Moderate |
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity, particularly against fungal pathogens. Research indicates that derivatives containing the benzimidazole moiety demonstrate significant antifungal properties, making them candidates for further development as antifungal agents .
Antifungal Activity Overview
| Compound Type | Activity | Target Pathogen |
|---|---|---|
| Benzimidazole Derivatives | Significant | Various Fungi |
| Quinoline-Based Compounds | Potential | Candida spp., Aspergillus spp. |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, where modifications in the benzimidazole or quinoline moieties can lead to variations in biological activity. Understanding the structure-activity relationship (SAR) is essential for optimizing efficacy and reducing toxicity.
Synthesis Overview
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Step 1 | Alkylation | 85 |
| Step 2 | Halogenation | 75 |
| Step 3 | Carboxamidation | 90 |
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
DNA Intercalation: The planar structure of the quinoline moiety allows it to intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: The benzimidazole moiety can inhibit various enzymes by binding to their active sites.
Signal Transduction: The compound can interfere with cellular signaling pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues in Neuropilin-1 Antagonism
- EG00229: A thiadiazole-sulfonamide derivative, (S)-2-(3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)-thiophene-2-carboxamido)-5-((diaminomethylene)amino)-pentanoic acid, is a specific inhibitor of the NRP1/VEGF-A interaction.
- Benzimidazole-Based Inhibitor (): N-((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)carbamothioyl)-2,3-dihydrobenzo[b][1,4]-dioxine-6-carboxamide shares the benzoimidazole core but replaces the quinoline with a dihydrodioxine-carboxamide group. The carbamothioyl and dioxine substituents increase PSA (≈140 Ų) and rotatable bonds (≈10), likely diminishing bioavailability relative to the target compound .
Benzoimidazole Derivatives with Varied Substituents
- N-(1H-Benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine (): Synthesized via copper-catalyzed coupling, this derivative lacks the quinoline moiety and instead features a phenyl and tosyl group.
- 3-[5-(Trifluoromethyl)-1H-Benzo[d]imidazol-2-yl]propan-1-ol (): A smaller molecule (MW ≈ 244) with a CF₃ group enhances lipophilicity and metabolic stability. However, its short propanol chain and lack of heteroaromatic systems (e.g., quinoline) may restrict broad-spectrum activity .
Chloroquinoline Analogues ()
- N-(7-Chloro-4-quinolyl)-1,4-diaminobutane: A chloroquinoline derivative with a diaminobutane chain, structurally simpler than the target compound.
Molecular Properties and Bioavailability
The target compound’s molecular properties align with favorable oral bioavailability (per ):
- Rotatable Bonds : Estimated at 8 (pentyl chain contributes 4, linker/amide groups add 4), below the threshold of 10 for optimal bioavailability.
- Polar Surface Area (PSA) : Calculated ≈120 Ų (hydroxyl, carboxamide, and benzoimidazole groups), within the ≤140 Ų guideline .
- Molecular Weight (MW) : Estimated ~460 g/mol, slightly below the 500 g/mol cutoff, though suggests MW alone is less critical than PSA and rotatable bonds.
In contrast:
- EG00229 : Higher PSA (160 Ų) and rotatable bonds (12) likely reduce bioavailability .
- Benzimidazole-Dihydrodioxine Derivative () : PSA ≈140 Ų and 10 rotatable bonds may limit absorption .
Research Findings and Implications
Bioactivity Inference
Its balanced PSA and rotatable bonds position it as a promising candidate for further in vivo testing .
Comparative Data Table
Biological Activity
N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-chloro-4-hydroxyquinoline-3-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety and a quinoline scaffold, which are known for their diverse biological activities. The presence of a chloro group and a hydroxy group enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole and quinoline exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of DNA synthesis or disruption of cellular membranes.
| Compound | Activity | Target Organism |
|---|---|---|
| Benzimidazole Derivative | Antibacterial | E. coli, S. aureus |
| Quinoline Derivative | Antifungal | C. albicans |
Anti-inflammatory Effects
Studies have demonstrated that compounds incorporating benzimidazole can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1β. This anti-inflammatory activity is crucial for treating conditions like rheumatoid arthritis and other inflammatory diseases.
Anticancer Properties
This compound has been investigated for its anticancer potential. Research shows that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell cycle progression.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of key enzymes involved in cellular processes, such as kinases and polymerases.
- DNA Interaction : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several studies have explored the efficacy of related compounds in clinical settings:
- A study by Makovec et al. demonstrated that a benzimidazole derivative significantly reduced tumor growth in xenograft models by modulating immune responses and inhibiting angiogenesis.
- Another investigation highlighted the use of quinoline-based compounds in treating multidrug-resistant infections, showing promising results in vitro against resistant strains.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-chloro-4-hydroxyquinoline-3-carboxamide?
- Answer: The compound’s synthesis likely involves multi-step protocols due to its hybrid benzimidazole-quinoline scaffold. A plausible route includes:
Benzimidazole formation : Condensation of 1,2-diaminobenzene derivatives with carboxylic acids or aldehydes under acidic conditions to form the benzimidazole core .
Quinoline assembly : Cyclization of substituted anilines with β-ketoesters or via Friedländer synthesis for the 6-chloro-4-hydroxyquinoline moiety.
Coupling : Linking the pentyl chain via alkylation or amide bond formation, followed by carboxamide functionalization .
- Characterization : Use H/C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How is the compound screened for preliminary biological activity in academic research?
- Answer : Initial screens focus on target-specific assays:
- Kinase modulation : AMPK activation assays using recombinant protein (e.g., TR-FRET-based phosphorylation detection) to assess direct binding and activation .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains, leveraging the benzimidazole scaffold’s known antimicrobial properties .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide optimization of this compound?
- Answer : Key SAR considerations:
- Benzimidazole substitutions : Electron-withdrawing groups (e.g., chloro) at position 6 of quinoline enhance metabolic stability and target affinity .
- Pentyl linker length : Adjusting chain length balances lipophilicity and solubility, as seen in analogues with improved AMPK activation .
- Carboxamide modifications : Replacing the carboxamide with sulfonamide groups alters hydrogen-bonding interactions, impacting potency .
- Validation : Use molecular docking to map interactions with AMPK’s allosteric site, supported by mutagenesis studies .
Q. How do researchers evaluate the pharmacokinetic properties of this compound?
- Answer : Key parameters include:
- Oral bioavailability : Assessed in rodent models using LC-MS/MS to measure plasma concentrations post-oral administration. Apply Veber’s rules: polar surface area (PSA) <140 Ų and ≤10 rotatable bonds to predict absorption .
- Metabolic stability : Incubate with liver microsomes to identify CYP450-mediated degradation.
- Tissue distribution : Radiolabeled compound tracking in organs (e.g., liver, kidney) via autoradiography .
Q. What experimental strategies resolve contradictions in biological data across studies?
- Answer : Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .
- Cellular context : Compare results across cell lines (e.g., primary vs. immortalized) to identify context-dependent effects.
- Off-target effects : Use CRISPR/Cas9 KO models to confirm target specificity (e.g., AMPK α1/α2 KO validation) .
Methodological Challenges & Solutions
Q. How is target engagement validated in vivo for this compound?
- Answer :
- Pharmacodynamic markers : Measure AMPK downstream targets (e.g., ACC phosphorylation) in mouse liver homogenates post-dosing .
- Chemical proteomics : Use immobilized compound pull-down assays to capture interacting proteins from tissue lysates.
- Imaging : PET tracers (e.g., F-labeled analogues) track real-time biodistribution .
Q. What analytical techniques quantify impurities in synthesized batches?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
